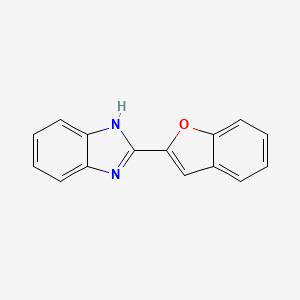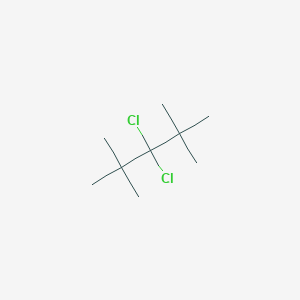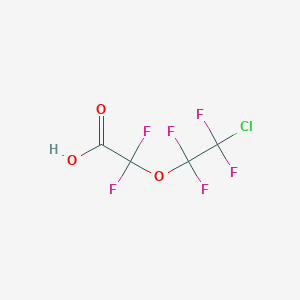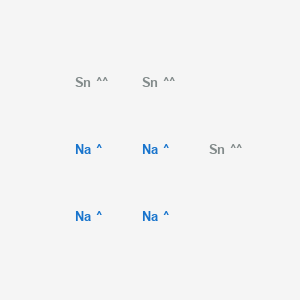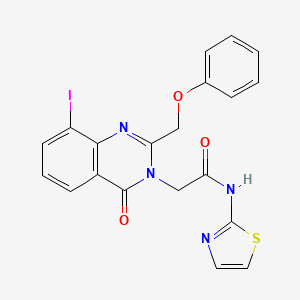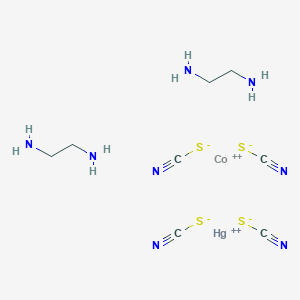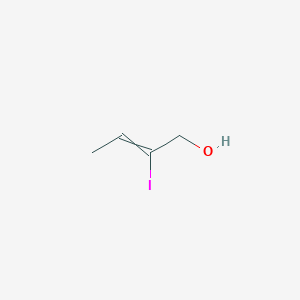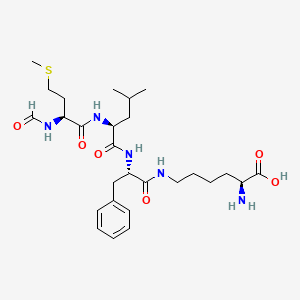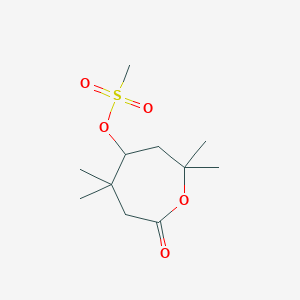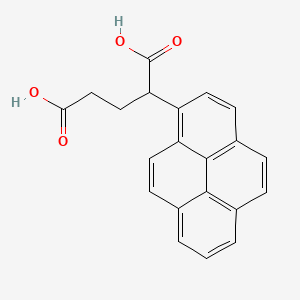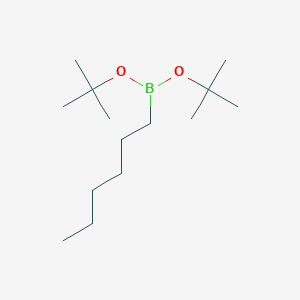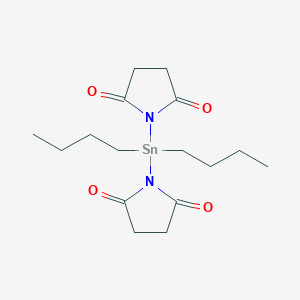
1,1'-(Dibutylstannanediyl)di(pyrrolidine-2,5-dione)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-(Dibutylstannanediyl)di(pyrrolidine-2,5-dione) is a chemical compound that features a stannane (tin-based) core linked to two pyrrolidine-2,5-dione moieties.
准备方法
The synthesis of 1,1’-(Dibutylstannanediyl)di(pyrrolidine-2,5-dione) typically involves the reaction of dibutyltin dichloride with pyrrolidine-2,5-dione derivatives under specific conditions. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反应分析
1,1’-(Dibutylstannanediyl)di(pyrrolidine-2,5-dione) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized tin species and modified pyrrolidine-2,5-dione derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of the stannane core.
科学研究应用
1,1’-(Dibutylstannanediyl)di(pyrrolidine-2,5-dione) has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of tin-containing compounds.
Biology: The compound’s biological activity is explored for potential therapeutic applications, including antibacterial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
作用机制
The mechanism of action of 1,1’-(Dibutylstannanediyl)di(pyrrolidine-2,5-dione) involves its interaction with specific molecular targets. The stannane core can interact with proteins and enzymes, potentially inhibiting their activity. The pyrrolidine-2,5-dione moieties may also contribute to the compound’s biological effects by interacting with cellular components and pathways .
相似化合物的比较
1,1’-(Dibutylstannanediyl)di(pyrrolidine-2,5-dione) can be compared with other similar compounds, such as:
Pyrrolidine-2,5-dione derivatives: These compounds share the pyrrolidine-2,5-dione scaffold but lack the stannane core, resulting in different chemical and biological properties.
Dibutyltin compounds: These compounds contain the dibutyltin core but are linked to different functional groups, leading to variations in reactivity and applications.
属性
CAS 编号 |
84839-03-2 |
|---|---|
分子式 |
C16H26N2O4Sn |
分子量 |
429.1 g/mol |
IUPAC 名称 |
1-[dibutyl-(2,5-dioxopyrrolidin-1-yl)stannyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/2C4H5NO2.2C4H9.Sn/c2*6-3-1-2-4(7)5-3;2*1-3-4-2;/h2*1-2H2,(H,5,6,7);2*1,3-4H2,2H3;/q;;;;+2/p-2 |
InChI 键 |
YXTYUJQCQSOYQP-UHFFFAOYSA-L |
规范 SMILES |
CCCC[Sn](CCCC)(N1C(=O)CCC1=O)N2C(=O)CCC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


